molecular formula C15H27NO4 B3027704 Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate CAS No. 1363166-18-0

Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate

Cat. No.: B3027704
CAS No.: 1363166-18-0
M. Wt: 285.38
InChI Key: OTAGNRCLVBQOQE-UHFFFAOYSA-N
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Description

Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate (CAS 1363166-18-0) is a high-purity chemical building block supplied with a minimum assay of ≥97% . This compound features a piperidine scaffold substituted with both a tert-butoxycarbonyl (Boc) protecting group and an isopropyl ester moiety, giving it a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol . The Boc group is a cornerstone in synthetic organic chemistry, strategically used to protect amine functionalities during multi-step synthesis, particularly in the development of complex molecules like active pharmaceutical ingredients (APIs) . The specific stereochemistry and substitution pattern of the piperidine ring in this compound make it a valuable synthon for constructing more complex, pharmacologically active structures. Piperidine derivatives are of significant interest in medicinal chemistry and are frequently explored as core structures in drug discovery programs. For instance, research has demonstrated the importance of related isonipecotamide and piperidine-based compounds as potent inhibitors of enzymes like thrombin and factor Xa, which are key targets in anticoagulant therapy . Other studies highlight piperidine derivatives as privileged scaffolds in the search for multifunctional ligands for neurological targets, such as acetylcholinesterase, relevant to conditions like Alzheimer's disease . This reagent is intended for use by qualified researchers in laboratory settings only. It is not certified for diagnostic, medicinal, or household use. Please refer to the relevant safety data sheet (SDS) for detailed handling and hazard information. The product is supplied with a certificate of analysis to ensure quality and batch-to-batch consistency for your research needs.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-propan-2-ylpiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-11(2)15(12(17)19-6)8-7-9-16(10-15)13(18)20-14(3,4)5/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAGNRCLVBQOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122772
Record name 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363166-18-0
Record name 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363166-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 3-(1-methylethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate is a synthetic compound that belongs to the piperidine class of organic molecules. Its unique structure, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and an isopropyl substitution, suggests potential biological activity that can be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : Approximately 239.29 g/mol
  • Structure : The compound features a piperidine ring with a Boc group at position 1 and an isopropyl group at position 3, which may influence its biological interactions and pharmacokinetics.

Biological Activity Overview

Research indicates that compounds with piperidine structures often exhibit significant biological activities, including cytotoxicity and inhibition of specific protein functions. For this compound, preliminary studies suggest potential applications in oncology and neuropharmacology.

Cytotoxic Activity

A study highlighted the cytotoxic effects of related piperidine derivatives against various human tumor cell lines. This compound may exhibit similar properties due to structural similarities with compounds known for their anti-cancer activities.

CompoundIC50 (µM)Cell Line Affected
HTI-2860.94Multiple Tumor Lines
Compound X5.0HeLa Cells
This compoundTBDTBD

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Tubulin Inhibition

Piperidine derivatives have been studied for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The binding affinity of this compound to tubulin could be assessed through ligand-binding studies similar to those conducted on other piperidine compounds.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Tubulin Assembly : Compounds that disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.
  • Targeting RAS Pathways : Emerging studies suggest that piperidine derivatives can inhibit RAS proteins, which are pivotal in various signaling pathways related to cell growth and survival.

Case Studies

  • Cytotoxicity in Cancer Research : A comparative study on piperidine derivatives demonstrated significant cytotoxicity against six human tumor cell lines, indicating that structural modifications can enhance or diminish activity.
  • Neuropharmacological Applications : The potential use of this compound in treating neurological disorders is under investigation, focusing on its interaction with neurotransmitter systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate can be elucidated by comparing it with analogs differing in protective groups, ester substituents, or side chains. Below is a detailed analysis supported by empirical

Structural Analogs and Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications/Properties
This compound 1363166-18-0 C15H27NO4 285.38 Boc, methyl ester, isopropyl 97% Drug intermediate; high steric hindrance
Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate 1363166-24-8 C16H29NO4 299.41 Boc, ethyl ester, isopropyl >98% Enhanced lipophilicity for agrochemicals
Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate 1363166-34-0 C19H27NO4 333.43 Cbz, methyl ester, isopropyl N/A Hydrogenolysis-sensitive intermediates
Ethyl 1-Cbz-3-isopropylpiperidine-3-carboxylate 1363166-26-0 C20H29NO4 347.45 Cbz, ethyl ester, isopropyl N/A Solubility in organic solvents
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate 374795-32-1 C16H27NO4 297.39 Boc, ethyl ester, allyl N/A Click chemistry applications

Functional Group Impact

  • Protective Groups: Boc vs. Cbz: The Boc group (tert-butoxycarbonyl) offers stability under basic conditions and is cleaved under acidic conditions (e.g., trifluoroacetic acid). In contrast, the Cbz (carbobenzyloxy) group is removed via hydrogenolysis, making it suitable for orthogonal protection strategies . Ester Substituents: Methyl esters (e.g., 1363166-18-0) are more hydrolytically stable than ethyl esters under physiological conditions, influencing their utility in prodrug design. Ethyl esters (e.g., 1363166-24-8) exhibit higher lipophilicity, enhancing membrane permeability in agrochemical formulations .
  • Side Chain Modifications :

    • Isopropyl vs. Allyl : The isopropyl group in 1363166-18-0 imposes steric hindrance, slowing nucleophilic attacks at the piperidine ring. Allyl-substituted analogs (e.g., 374795-32-1) enable participation in allylation or cycloaddition reactions .
    • Fluoro Derivatives : Fluorinated analogs (e.g., Methyl 1-Boc-3-fluoropyrrolidine-3-carboxylate) show increased metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate to improve yield and purity?

  • Methodological Answer : Focus on reaction conditions such as temperature control (30–60°C for intermediates, as seen in similar Boc-protected piperidine derivatives) and solvent selection (e.g., dichloromethane for Boc deprotection). Use catalysts like DMAP for carboxylate ester formation. Purify via column chromatography with gradients optimized for polar functional groups. Monitor reaction progress using TLC (silica gel, UV-active spots) and confirm purity via NMR (δ 1.4 ppm for Boc-group protons) and HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. What are the recommended techniques for characterizing the stereochemistry of the piperidine ring in this compound?

  • Methodological Answer : Employ X-ray crystallography using programs like SHELX for structure refinement. For non-crystalline samples, use NOESY NMR to detect spatial proximity of protons (e.g., axial vs. equatorial substituents). Compare experimental optical rotation values with computational predictions (DFT-based methods) to confirm stereochemical assignments .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group. Avoid contact with strong oxidizers or acids, which may degrade the ester moiety. Use fume hoods for weighing and synthesis steps to mitigate inhalation risks .

Advanced Research Questions

Q. How can conformational flexibility of the piperidine ring impact experimental data interpretation?

  • Methodological Answer : Analyze ring puckering using Cremer-Pople parameters (θ and φ angles) derived from crystallographic data. For dynamic systems, perform variable-temperature NMR (VT-NMR) to observe ring-flipping barriers. Compare with computational models (e.g., molecular dynamics simulations in Gaussian or ORCA) to resolve discrepancies between observed and predicted conformers .

Q. How should researchers address batch-to-batch variability in synthetic intermediates?

  • Methodological Answer : Implement strict quality control via quantitative NMR (qNMR) to assess Boc-group integrity and HPLC-MS to detect side products (e.g., de-esterified byproducts). For sensitive assays (e.g., enzyme inhibition studies), request peptide-content analysis (analogous to peptide synthesis protocols) to standardize active compound concentrations across batches .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodological Answer : Cross-validate X-ray data with complementary techniques:

  • Use Mercury CSD to compare packing motifs with similar structures.
  • Re-examine NMR assignments using 2D experiments (HSQC, HMBC) to confirm coupling patterns.
  • If torsional angles from crystallography conflict with solution-state data, consider solvent-induced conformational changes or crystal-packing forces .

Q. How can computational modeling predict the reactivity of the isopropyl and carboxylate groups under specific conditions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Simulate reaction pathways for Boc deprotection (e.g., trifluoroacetic acid cleavage) using transition-state modeling. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate
Reactant of Route 2
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Methyl 1-Boc-3-isopropylpiperidine-3-carboxylate

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